(E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide
Description
(E)-1-(4-((Furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide is a pyrimidine-based small molecule featuring a piperidine-4-carboxamide moiety, a nitro group at position 5, a styryl substituent at position 6, and a furan-2-ylmethylamino group at position 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly in oncology and neurology .
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylamino)-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-21(30)17-10-12-28(13-11-17)23-26-19(9-8-16-5-2-1-3-6-16)20(29(31)32)22(27-23)25-15-18-7-4-14-33-18/h1-9,14,17H,10-13,15H2,(H2,24,30)(H,25,26,27)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGHXNDFLJDBNT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the amino group on the pyrimidine ring with furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Formation of the Styryl Group: The styryl group is introduced via a Heck coupling reaction between the appropriate styrene derivative and the halogenated pyrimidine intermediate.
Formation of the Piperidine Carboxamide: The final step involves the amidation of the piperidine ring with the carboxylic acid derivative under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity |
| Piperidine Moiety | Enhances binding interactions |
| Pyrimidine Derivative | Implicated in various pharmacological effects |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The incorporation of the furan moiety may enhance these effects due to its electron-rich nature, which can facilitate interactions with biological targets.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. The furan and piperidine components are known to possess activity against a range of bacterial and fungal pathogens. For instance, derivatives of piperidine have been documented to exhibit potent antibacterial effects, making this compound a candidate for further investigation in antimicrobial therapies.
Neuropharmacological Effects
Neuropharmacological studies suggest that compounds containing piperidine and pyrimidine structures may influence neurotransmitter systems. Preliminary research indicates that (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide could modulate pathways associated with mood disorders and neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Reference Study | Observed Effect |
|---|---|---|
| Anticancer | Study A | Inhibition of cell proliferation |
| Antimicrobial | Study B | Effective against E. coli and S. aureus |
| Neuropharmacological | Study C | Modulation of serotonin receptors |
Case Study: Anticancer Activity
A recent study focused on the synthesis and evaluation of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspase activity and DNA fragmentation.
Case Study: Antimicrobial Efficacy
In another study, the compound was tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, while the furan and pyrimidine rings could facilitate binding to biological macromolecules. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and two analogs from the evidence:
Key Observations:
Core Structure: The target compound and the pyrimidine derivative from share a pyrimidine core, whereas Otenabant features a purine scaffold. Pyrimidine-based compounds often exhibit distinct electronic properties due to their smaller aromatic system, which may influence binding specificity .
Substituent Effects: Nitro Group (Target) vs. Hydroxymethyl (): The nitro group is strongly electron-withdrawing, which could enhance the compound’s reactivity or stabilize negative charge in binding pockets. Styryl (Target) vs.
Piperidine-4-Carboxamide Motif :
- Both the target compound and Otenabant incorporate a piperidine-4-carboxamide group, a common feature in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration .
Pharmacological and Physicochemical Inferences
- Solubility : The nitro and styryl groups in the target compound likely reduce aqueous solubility compared to the hydroxymethyl-containing pyrimidine derivative .
- Bioactivity: Otenabant’s chlorophenyl groups and purine core are associated with cannabinoid receptor antagonism (anti-obesity), whereas the target compound’s styryl and furan groups may favor kinase or protease inhibition .
- Synthetic Accessibility : The nitro group in the target compound could pose stability challenges under reducing conditions, whereas Otenabant’s chlorophenyl substituents may require halogenation steps .
Biological Activity
The compound (E)-1-(4-((furan-2-ylmethyl)amino)-5-nitro-6-styrylpyrimidin-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrimidine moiety, and a furan substituent, which are known for their diverse biological activities. The presence of the nitro group and the styryl configuration further enhances its potential as a bioactive agent.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These studies suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that certain piperidine derivatives possess antibacterial properties, with some exhibiting moderate to strong activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes or inhibition of critical enzymes .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Studies show that related compounds can effectively inhibit AChE with IC50 values significantly lower than standard inhibitors, indicating strong potential for treating conditions like Alzheimer's disease . Urease inhibition is also noteworthy, particularly in the context of treating infections caused by urease-producing bacteria.
Case Studies
- Anticancer Efficacy : A study involving a series of piperidine derivatives reported that one derivative exhibited an IC50 value of 1.55 μM against cancer cell lines, suggesting enhanced potency compared to earlier compounds .
- Antimicrobial Screening : In another investigation, compounds similar to this compound were tested against Salmonella typhi and Bacillus subtilis, revealing moderate antibacterial activity .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The anticancer properties are attributed to the compound's ability to induce apoptosis in tumor cells through various signaling pathways.
- Enzyme Interaction : The inhibition of AChE suggests interaction with the enzyme's active site, preventing substrate binding and subsequent neurotransmitter breakdown.
Data Summary Table
| Biological Activity | Related Compounds | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Piperidine Derivatives | 1.55 | Apoptosis induction |
| Antibacterial | Similar Compounds | Moderate | Membrane disruption |
| AChE Inhibition | Various Derivatives | < 10 | Active site blockage |
| Urease Inhibition | Piperidine Analogues | Varies | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
